molecular formula C12H18ClN3O B1480004 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine CAS No. 2097999-41-0

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine

Cat. No. B1480004
CAS RN: 2097999-41-0
M. Wt: 255.74 g/mol
InChI Key: GGMPXGCARSOKRJ-UHFFFAOYSA-N
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Description

“4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine” is a chemical compound with the CAS Number: 3122-84-7. It has a molecular weight of 158.59 . The compound is stored in an inert atmosphere at 2-8°C and is shipped at normal transportation temperatures .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClN2O/c1-10-3-5-2-6 (7)9-4-8-5/h2,4H,3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Process Research

The compound is an intermediate in synthesizing anticancer drugs like dasatinib. It's prepared from acetamidine hydrochloride and dimethyl malonate, undergoing cyclization and chlorination. The process optimization studies have shown specific conditions yielding up to 59.65% over two steps (Guo Lei-ming, 2012).

Radiolabeling for Antihypertensive Study

Radiolabeled versions of related compounds have been synthesized for studying antihypertensive effects, showing the potential for tracing and understanding the pharmacodynamics of antihypertensive drugs (B. Czeskis, 2004).

Molecular Docking and Structural Analysis

Studies involving DFT, molecular docking, and spectroscopic techniques have been conducted to understand the structural and electronic properties of related compounds, indicating potential biological activity, particularly in antihypertensive applications (S. Aayisha et al., 2019).

Supramolecular Reagents Synthesis

The synthesis of supramolecular reagents involving similar pyrimidine derivatives demonstrates the compound's role in creating materials with specific hydrogen-bond donors and acceptors. These materials have potential applications in drug development and materials science (C. Aakeröy et al., 2007).

Quantum Chemical and Spectroscopic Studies

Quantum chemical calculations and spectroscopic analyses of related compounds provide insights into their molecular stability, electronic properties, and potential pharmaceutical applications. Such studies contribute to understanding the molecular basis of their activity and optimizing their properties for specific applications (Yu Zhang et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-6-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-8-5-16(6-10(8)7-17-3)12-4-11(13)14-9(2)15-12/h4,8,10H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMPXGCARSOKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
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4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
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4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
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